Product packaging for Harderoporphyrin(Cat. No.:CAS No. 30783-27-8)

Harderoporphyrin

Cat. No.: B1228049
CAS No.: 30783-27-8
M. Wt: 608.7 g/mol
InChI Key: KECOXFKVIHSIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Harderoporphyrin is a tricarboxylic porphyrin that serves as a crucial intermediate in the heme biosynthesis pathway, specifically during the step-wise oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen IX, a reaction catalyzed by the enzyme coproporphyrinogen oxidase (CPOX) . This compound is of significant research value in the study of porphyrias, a group of disorders characterized by enzymatic defects in heme synthesis. It is the namesake and hallmark metabolite of "Harderoporphyria," a rare variant of hereditary coproporphyria (HCP) caused by specific mutations in the CPOX gene that particularly impair the second decarboxylation step from harderoporphyrinogen . In this condition, this compound accumulates and is excreted in high concentrations in feces, making it a critical diagnostic biomarker . Beyond clinical research, this compound is naturally found at high concentrations in the Harderian gland of rodents, an organ dedicated to the synthesis of lipids and porphyrins . As such, this compound is essential for researchers investigating the biochemistry of heme synthesis, the molecular pathogenesis of porphyrias (especially homozygous forms of HCP), and the unique physiology of the Harderian gland. It is also a valuable standard for analytical method development, such as high-performance liquid chromatography (HPLC) for porphyrin separation and quantification . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H36N4O6 B1228049 Harderoporphyrin CAS No. 30783-27-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30783-27-8

Molecular Formula

C35H36N4O6

Molecular Weight

608.7 g/mol

IUPAC Name

3-[7,18-bis(2-carboxyethyl)-12-ethenyl-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C35H36N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,13-16,36,39H,1,7-12H2,2-5H3,(H,40,41)(H,42,43)(H,44,45)

InChI Key

KECOXFKVIHSIBO-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O

Synonyms

harderoporphyrin

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms Governing Harderoporphyrin Formation

Harderoporphyrin as a Critical Intermediate in Heme Biosynthesis

This compound is a crucial, yet transient, intermediate in the intricate eight-step enzymatic pathway of heme biosynthesis. frontierspecialtychemicals.comhaematologica.org Heme, an iron-containing porphyrin, is essential for a multitude of biological functions, serving as the prosthetic group for proteins like hemoglobin, myoglobin, and the cytochromes. nih.gov The synthesis of heme is a highly conserved process that occurs in both the mitochondria and cytosol of cells, with the majority taking place in the bone marrow and liver. haematologica.orgnih.gov

The formation of this compound occurs at the sixth step of this pathway, within the mitochondria. haematologica.orglecturio.com It is the product of the first of two successive oxidative decarboxylation reactions catalyzed by the enzyme coproporphyrinogen oxidase (CPO). oup.comoup.com The substrate for this reaction is coproporphyrinogen III. oup.comoup.com CPO removes a carboxyl group from the propionic acid side chain on ring A of coproporphyrinogen III, converting it to a vinyl group and thereby forming harderoporphyrinogen (B1204129), the reduced, colorless precursor of this compound. oup.comoup.com Harderoporphyrinogen is then acted upon again by CPO to form protoporphyrinogen (B1215707) IX, the immediate precursor to protoporphyrin IX. oup.comoup.com The accumulation of this compound is indicative of certain metabolic disorders, most notably harderoporphyria, a rare variant of hereditary coproporphyria. nih.govnih.gov

The Role of Coproporphyrinogen Oxidase (CPO) in Harderoporphyrinogen Metabolism

Coproporphyrinogen oxidase (CPO, EC 1.3.3.3) is a pivotal enzyme in the heme biosynthetic pathway, located in the intermembrane space of the mitochondria. haematologica.orgoup.com It is responsible for the conversion of coproporphyrinogen III to protoporphyrinogen IX through a two-step oxidative decarboxylation process. oup.comnih.gov

Stepwise Oxidative Decarboxylation in Protoporphyrinogen IX Synthesis

The synthesis of protoporphyrinogen IX from coproporphyrinogen III is not a single-step reaction but a sequential process. oup.comnih.gov CPO first catalyzes the removal of a carboxyl group from the propionate (B1217596) side chain at position 2 (ring A) of coproporphyrinogen III, yielding the intermediate, harderoporphyrinogen. oup.comscilit.com Subsequently, the enzyme acts on the propionate side chain at position 4 (ring B) of harderoporphyrinogen, removing its carboxyl group to form protoporphyrinogen IX. oup.comscilit.com This stepwise mechanism ensures the correct formation of the vinyl groups necessary for the final heme structure. nih.gov Research using specifically labeled [14C]coproporphyrinogens has confirmed this sequence, showing that the decarboxylation of the 4-propionate group is dependent on the prior decarboxylation of the 2-propionate group. scilit.com

Enzymatic Kinetics and Substrate Specificity of CPO for Harderoporphyrinogen

Kinetic studies have revealed that the rate of harderoporphyrinogen formation is approximately twice that of protoporphyrinogen IX formation. scilit.com This ratio remains constant even when the concentration of coproporphyrinogen III is varied or in the presence of competitive inhibitors. scilit.com CPO exhibits specificity for its substrates. While it acts on coproporphyrinogen III and the resulting harderoporphyrinogen, it has been shown that only propionate groups flanked by a specific arrangement of substituents are susceptible to decarboxylation. scilit.com When coproporphyrinogen III is in excess, two distinct pools of harderoporphyrinogen have been observed: one that accumulates in the reaction medium and another that is channeled directly to the second decarboxylation step without equilibrating with the surrounding medium. scilit.com

Substrate/ProductRole in CPO-Catalyzed ReactionReference
Coproporphyrinogen IIIInitial substrate for CPO oup.comoup.com
HarderoporphyrinogenIntermediate product after first decarboxylation oup.comscilit.com
Protoporphyrinogen IXFinal product after second decarboxylation oup.comscilit.com

Characterization of the CPO Active Site and Substrate Binding Dynamics

The active site of CPO is crucial for its catalytic function. It has been proposed that both decarboxylation reactions occur at the same active site. oup.com A model suggests that after the first decarboxylation to form harderoporphyrinogen, the intermediate molecule rotates approximately 90 degrees anticlockwise within the active site. oup.com This rotation repositions the 4-propionate group for the second decarboxylation event. oup.com This model implies that the active site becomes temporarily inaccessible to external coproporphyrinogen III and harderoporphyrinogen during this process. scilit.com Studies involving site-directed mutagenesis and the analysis of the CPOX crystal structure have identified specific amino acid residues that are critical for the enzyme's activity, particularly for the conversion of harderoporphyrinogen to protoporphyrinogen IX. nih.gov For instance, residues in the D400-K404 region are thought to be directly involved in the active site and essential for the second decarboxylation step. nih.gov Furthermore, the highly conserved residue H327 in helix α7 and Y399 in helix α9 are believed to interact, and mutations affecting this interaction can impair the second step of the reaction. nih.gov Chemical modification studies have also implicated at least one tyrosine residue in the active site, likely participating in the initial oxidation of the propionate group. nih.gov

Investigations into the Molecular Mechanism of CPO Catalysis, Including Radical Pathways

The precise molecular mechanism of CPO catalysis is an area of ongoing investigation. In anaerobic organisms, a different enzyme, HemN, which is a radical S-adenosyl-L-methionine (SAM) enzyme, catalyzes the oxidative decarboxylation of coproporphyrinogen III. fudan.edu.cnnih.gov While distinct from the oxygen-dependent CPO in eukaryotes, the study of HemN provides insights into potential radical-based mechanisms. In HemN, a SAM molecule acts as a hydrogen relay, facilitating a radical-based hydrogen transfer. fudan.edu.cnnih.gov Interestingly, an unexpected shunt product has been observed in the HemN reaction, resulting from the trapping of a SAM-based methylene (B1212753) radical by the vinyl group of the harderoporphyrinogen intermediate. fudan.edu.cnnih.gov While the mechanism of the aerobic CPO is different, the involvement of radical intermediates in the oxidative decarboxylation process remains a subject of scientific inquiry.

Intermediates and Variants Related to Harderoporphyrinogen in Heme Synthesis (e.g., Isoharderoporphyrinogen)

Besides harderoporphyrinogen, other related intermediates and variants have been studied to understand the mechanism of CPO. Isoharderoporphyrinogen, an isomer of harderoporphyrinogen, has been synthesized and used in enzymatic assays. nih.govacs.org Purified CPO has been shown to catalyze the conversion of isoharderoporphyrinogen to protoporphyrinogen IX. nih.govcapes.gov.br This indicates that the enzyme can accommodate some structural variations in its substrate, although the efficiency of conversion may differ. The study of such variants provides valuable information about the substrate specificity and the structural requirements of the CPO active site.

Regulatory Mechanisms and Protein-Protein Interactions in Tetrapyrrole Biosynthesis Pathways Affecting this compound Flux

The tetrapyrrole biosynthesis pathway is a complex and tightly regulated metabolic network essential for producing vital compounds such as heme, chlorophylls, and siroheme. mdpi.comfrontiersin.org Regulation occurs at multiple levels, including transcriptional control of biosynthetic genes and feedback inhibition of enzymes, to match the production of intermediates with cellular demand and prevent the accumulation of potentially toxic, photoreactive porphyrins. frontiersin.orgfrontiersin.org

The primary mechanism leading to an increased flux and subsequent accumulation of this compound is not a failure of a dynamic regulatory system but rather a static, genetic defect in the CPOX enzyme. nih.govmedlineplus.gov In harderoporphyria, specific mutations in the CPOX gene severely compromise the enzyme's ability to catalyze the second of its two-step reaction, creating a metabolic bottleneck. nih.govnih.gov This leads to the buildup of the substrate for this second step, harderoporphyrinogen, which is then shunted from the main pathway.

Protein-protein interactions are crucial for the regulation and efficiency of many biosynthetic pathways, often facilitating substrate channeling and the formation of multi-enzyme complexes known as metabolons. rsc.orgrsc.org In the context of tetrapyrrole synthesis, such interactions are known to be critical. For example, in plants, the GUN4 and GUN5 proteins interact with Mg-chelatase, the enzyme at the chlorophyll (B73375) branch point, to help direct protoporphyrin IX towards chlorophyll synthesis. frontiersin.org

Evidence for direct protein-protein interactions modulating CPOX activity in humans is less established. However, studies in other organisms suggest the potential for functional coupling between enzymes in this part of the pathway. In some bacteria, there is evidence of a functional link between CPOX and the subsequent enzyme, protoporphyrinogen oxidase (PPOX). kent.ac.uk It is speculated that HemF (an aerobic CPOX) and HemJ (a PPOX) are functionally coupled, and disruption of this coupling can lead to the accumulation of this compound. kent.ac.uk Such interactions between sequential enzymes can enhance catalytic efficiency and prevent the diffusion of intermediates. While the specific protein partners that may interact with and regulate human CPOX are not fully elucidated, the principles of protein-protein interaction in metabolic regulation are well-established and represent a potential area for further investigation into the nuances of this compound metabolism. rsc.orgfau.eu

Chemical Synthesis and Derivatization Strategies for Harderoporphyrin and Its Analogues

Total Synthetic Methodologies for Harderoporphyrin Macrocycles

Total synthesis offers a versatile approach to this compound and its isomers, allowing for unambiguous structural confirmation and the preparation of specifically modified analogues. These methods construct the complex tetrapyrrole macrocycle from monopyrrole or dipyrrole building blocks.

The definitive structure of this compound as the 2-vinyl-4,6,7-tri(2-carboxyethyl)-1,3,5,8-tetramethylporphyrin was confirmed through total synthesis via the b-oxobilane route. researchgate.netlsu.edu This method involves the stepwise assembly of pyrroles to form a b-oxobilane intermediate, which is then cyclized to form the porphyrin macrocycle. This approach was also utilized to prepare the isomeric 4-vinylporphyrin, providing crucial comparative material that helped establish the natural this compound structure. researchgate.netlsu.educolab.ws

Another powerful and widely used method for constructing porphyrin macrocycles is the MacDonald [2+2] condensation. d-nb.infouni-hannover.deuni-hannover.de This convergent strategy involves the acid-catalyzed condensation of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane. nih.govnih.gov A modified MacDonald approach has been successfully employed for the synthesis of this compound trimethyl ester. d-nb.infouni-hannover.deuni-hannover.de This involved the condensation of an unsymmetrically substituted "northern" dipyrrole with a "southern" pyrromethane. uni-hannover.deuni-hannover.de Careful modification of the condensation reaction conditions was necessary to minimize the self-condensation of the southern fragment, which is a common side reaction. d-nb.info These syntheses can be performed on a larger scale to produce significant quantities of the desired porphyrin. uni-hannover.deuni-hannover.de

Synthetic Route Key Intermediates Description Reference(s)
b-Oxobilane RoutePyrroles, b-OxobilaneStepwise assembly of pyrroles followed by cyclization of the b-oxobilane. Used for the initial structural confirmation of this compound and its isomer. researchgate.net, lsu.edu, colab.ws
MacDonald [2+2] Condensation1,9-Diformyldipyrromethane, 1,9-Diunsubstituted dipyrromethaneConvergent acid-catalyzed condensation of two different dipyrromethane units. A modified version was used to synthesize this compound trimethyl ester. d-nb.info, uni-hannover.de, uni-hannover.de, nih.gov

Partial Synthesis and Chemical Modification Strategies from Precursor Porphyrins (e.g., Protoporphyrin IX, Deuteroporphyrin (B1211107) IX)

Partial synthesis from readily available porphyrins like protoporphyrin IX and deuteroporphyrin IX provides an alternative and often more direct route to this compound and its derivatives. cdnsciencepub.comcdnsciencepub.com

Protoporphyrin IX, which contains vinyl groups at both the 2- and 4-positions, is a common starting material. cdnsciencepub.com The synthetic challenge lies in the selective modification of one vinyl group while leaving the other intact. A successful strategy involves the photooxidation of protoporphyrin IX dimethyl ester to yield a mixture of 2- and 4-photoprotoporphyrins. cdnsciencepub.com This mixture of isomers can then be chemically elaborated. For instance, reduction of the 4-methoxycarbonylvinyl group to a methoxycarbonylethyl group, followed by dehydration of the 2-(2-hydroxyethyl) group to a vinyl side chain, yields the trimethyl ester of this compound. cdnsciencepub.comcdnsciencepub.com

Deuteroporphyrin IX, which has unsubstituted 2- and 4-positions, is another valuable precursor. Electrophilic mercuration reactions have been effectively used to introduce functional groups at these positions. acs.orgrsc.orgacs.org Treatment of a metal complex of deuteroporphyrin IX with mercury(II) acetate (B1210297) results in mercurated derivatives. rsc.org These intermediates can then undergo palladium-mediated coupling reactions with appropriate olefins to introduce the required side chains, leading to new syntheses of this compound trimethyl ester and its isomer, isothis compound trimethyl ester. rsc.orgacs.org

Regioselective Synthesis and Separation of this compound Isomers

A significant challenge in this compound synthesis, whether total or partial, is controlling the regiochemistry to produce the desired 2-vinyl isomer (this compound) exclusively over the 4-vinyl isomer (isothis compound). Most synthetic routes produce a mixture of these two isomers. cdnsciencepub.comcore.ac.uk

Consequently, efficient separation techniques are crucial. High-performance liquid chromatography (HPLC) is a powerful tool for the analytical and preparative separation of porphyrin isomers. researchgate.netnih.gov Reversed-phase HPLC systems, sometimes using ion-pairing reagents, have been developed to effectively separate porphyrins with different numbers of carboxylic acid groups and to distinguish between type I and type III isomers. researchgate.netnih.gov For preparative-scale isolation, column chromatography on silica (B1680970) gel or alumina (B75360) is frequently employed. cdnsciencepub.comcore.ac.uk Another classical, albeit more laborious, method is counter-current distribution, which was used in the original isolation and structural studies of this compound to separate it from protoporphyrin-IX and coproporphyrin-III. core.ac.uk

Technique Principle Application Reference(s)
High-Performance Liquid Chromatography (HPLC)Differential partitioning between a stationary phase and a liquid mobile phase.Analytical and preparative separation of this compound and isothis compound isomers. researchgate.net, nih.gov
Column ChromatographyAdsorption chromatography on a solid stationary phase like silica gel or alumina.Preparative isolation of pure isomers from reaction mixtures. cdnsciencepub.com, core.ac.uk
Counter-Current DistributionDifferential partitioning between two immiscible liquid phases.Used in early studies for the separation of this compound free acid from other porphyrins. core.ac.uk

Preparation of Isotopically Labeled this compound Derivatives for Mechanistic and Analytical Studies

Isotopically labeled compounds are indispensable tools for studying metabolic pathways, reaction mechanisms, and for use as internal standards in quantitative analysis. tum.debiorxiv.orgmusechem.com The synthesis of isotopically labeled this compound has been crucial for elucidating its role in the biosynthesis of protoporphyrin-IX. researchgate.net

One reported method involves the synthesis of this compound trimethyl ester and its 4-vinyl isomer labeled with tritium (B154650) (³H) at the meso-positions. researchgate.net These labeled porphyrins were converted to their corresponding porphyrinogens and incubated with a cell-free system from Euglena gracilis to track their conversion to protoporphyrin-IX. researchgate.net General methods for producing isotopically labeled ethylene (B1197577) gas and its derivatives, such as those involving [¹³C] or deuterium (B1214612) (D), could potentially be adapted for the synthesis of vinyl groups in labeled this compound analogues. sci-hub.box The total synthesis of other porphyrins, such as [¹⁴C₂]uroporphyrin, demonstrates the feasibility of incorporating radioactive isotopes into the porphyrin macrocycle from labeled precursors. nih.gov These labeling strategies provide a powerful means to follow the metabolic fate of this compound and to probe the mechanisms of enzymes like coproporphyrinogen oxidase. researchgate.netbiorxiv.org

Design and Synthesis of this compound Analogues for Enzymatic and Biological Probing

To investigate the substrate specificity and mechanism of enzymes involved in heme biosynthesis, researchers design and synthesize structural analogues of natural intermediates like this compound. acs.orgdemokritos.gr These synthetic probes can help map the active site of an enzyme and clarify the structural requirements for binding and catalysis. pdx.edunih.gov

A series of monovinylporphyrinogen analogues related to harderoporphyrinogen (B1204129) have been prepared to probe the enzyme coproporphyrinogen oxidase (CPO). acs.org These syntheses were achieved by creating various (2-chloroethyl)porphyrins from a common dipyrromethane intermediate, followed by dehydrohalogenation to generate the vinyl group. acs.org This allowed for the creation of analogues such as the 17-ethyl analogue of harderoporphyrinogen-III, which was found to be an excellent substrate for CPO, and its 13-ethyl isomer, which was not. acs.org This provided key insights into the enzyme's active site topology. Other synthetic analogues have included modifications to the propionate (B1217596) side chains, such as homologation to a butyrate (B1204436) residue, to determine how these changes affect enzymatic processing. The design of such molecules, often coupled with computational docking simulations, is a powerful strategy in chemical biology for understanding enzyme function. pdx.eduliverpool.ac.uk

Advanced Analytical and Spectroscopic Methodologies in Harderoporphyrin Research

Chromatographic Separation and Quantification Techniques for Harderoporphyrin

The accurate analysis of this compound often necessitates its separation from a mixture of other porphyrins with similar chemical properties. Chromatographic techniques are paramount in achieving this separation and enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of porphyrins, including this compound. encyclopedia.pubnih.gov The development of robust HPLC methods has been essential for its measurement in various biological samples, such as the Harderian glands of rodents. nih.gov An improved HPLC method was established for measuring this compound in these glands, highlighting its role as a sensitive biomarker. nih.gov

Method development often involves optimizing the stationary phase, mobile phase composition, and detector settings. Reversed-phase HPLC is a commonly employed technique for porphyrin analysis. encyclopedia.pub A typical mobile phase might consist of a gradient elution system using acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. encyclopedia.pub For instance, a gradient elution with 10% (v/v) acetonitrile in 1.0 M ammonium acetate buffer (pH 5.16) and 10% (v/v) acetonitrile in methanol (B129727) has been used effectively. nih.govresearchgate.net Fluorescence detection is highly favored due to the inherent fluorescent properties of porphyrins, offering enhanced sensitivity and specificity with excitation wavelengths typically around 400-420 nm and emission wavelengths in the range of 580-620 nm. encyclopedia.pub

Early methods for the separation of porphyrin esters, including what was then termed "this compound," utilized column chromatography on magnesium oxide. core.ac.uk However, modern HPLC methods offer superior resolution and reproducibility. It is important to note that some historical methods of extraction using strong acids could lead to the formation of artifacts, which underscores the importance of appropriate sample preparation in conjunction with HPLC analysis. researchgate.netnih.gov

Table 1: HPLC Parameters for Porphyrin Analysis

Parameter Typical Conditions
Column C18-bonded silica (B1680970)
Mobile Phase A 10% (v/v) acetonitrile in 1M ammonium acetate, pH 5.16
Mobile Phase B 10% acetonitrile in methanol
Detection Fluorescence (Excitation: ~400-420 nm, Emission: ~580-620 nm)
Flow Rate 0.4 mL/min

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

To achieve even faster separations and higher resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) has been adopted for porphyrin analysis. nih.govnih.gov UHPLC systems utilize columns with smaller particle sizes (typically below 2.7 µm), which leads to increased efficiency. nih.govkcl.ac.uk

Several studies have demonstrated the superiority of UHPLC over conventional HPLC for the analysis of porphyrins in clinical samples. nih.govresearchgate.net The optimization of UHPLC methods involves careful selection of the column and mobile phase to achieve the best separation of porphyrin isomers. For instance, columns such as Agilent Poroshell C18, Thermo Hypersil Gold C18, and Thermo Hypersil BDS C18 have been successfully employed. nih.gov The use of a mobile phase containing 1 M ammonium acetate buffer (pH 5.16) with a mixture of acetonitrile and methanol as organic modifiers is often necessary for the optimal resolution of type I and III isomers. nih.govkcl.ac.uk A Thermo Hypersil BDS C18 column (2.4 µm particle size) with a gradient elution has been shown to be effective for separating a range of porphyrins. nih.govresearchgate.net

Capillary Electrophoresis (CE) in Porphyrin Mixture Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged molecules like porphyrins. nih.govcsic.es It has been successfully used for the analysis of porphyrin mixtures, including those found in urine. nih.govnih.gov

In CE, separation is achieved based on the differential migration of analytes in an electric field. The development of CE methods involves optimizing parameters such as the buffer composition, pH, and applied voltage. For instance, a 10 mM 2-(N-cyclohexylamino)ethanesulfonic acid (CHES) buffer at pH 10 with 75 mM sodium dodecyl sulfate (B86663) (SDS) has been used to separate various porphyrins within 11 minutes. nih.gov Another method utilized a 20 mM ammonium acetate buffer (pH 10.5) with 40% v/v acetonitrile for the separation of mesoporphyrin, coproporphyrin, and uroporphyrin. nih.gov

Coupling CE with sensitive detection techniques like laser-induced fluorescence (LIF) can significantly enhance detection limits, reaching picomolar concentrations. nih.gov CE has also been systematically developed for the separation of various porphyrin-based photosensitizer isomers. ubc.ca Furthermore, the combination of CE with mass spectrometry (CE-MS) provides both high-resolution separation and definitive identification of porphyrins. nih.gov

Mass Spectrometric Characterization and Profiling of this compound

Mass spectrometry (MS) is a powerful tool for the definitive identification and structural characterization of porphyrins. Its high sensitivity and specificity make it invaluable in this compound research.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like porphyrins. researchgate.net It allows for the gentle ionization of the analyte, primarily producing protonated molecules [M+H]+, which provides crucial molecular weight information. nih.govresearchgate.net

ESI-MS has been instrumental in the characterization of this compound and its metabolites. nih.gov For example, ESI-MS analysis of a monovinyl-tripropionic acid porphyrin, a reaction intermediate, revealed a mass of 607.5 for the [M-H]- ion, confirming its identity. d-nb.info The technique has been widely used in conjunction with HPLC (HPLC-ESI-MS) to provide online separation and identification of porphyrins in complex mixtures. researchgate.netnih.govtandfonline.com This combination is particularly useful for the differential diagnosis of porphyrias, as each condition often presents a characteristic porphyrin excretion pattern. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is unique to the molecule's structure and can be used for its unambiguous identification and to elucidate its chemical structure. nih.govresearchgate.net

HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) has been a key technique in the detailed characterization of this compound and its related compounds. nih.gov The collision-induced dissociation (CID) of the protonated porphyrin molecule generates a characteristic fragmentation pattern that can confirm the identity of the porphyrin and its various substituents. researchgate.netresearchgate.net For instance, the fragmentation of porphyrinogens, the precursors to porphyrins, often involves the ring opening at one of the methylene (B1212753) bridges, followed by further cleavages. nih.gov This detailed structural analysis has been crucial in identifying metabolites of this compound, such as 2-ethyl-4,6,7-tripropionic acid porphyrin and 2-hydro-4,6,7-tripropionic acid porphyrin. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of porphyrinic compounds at an atomic level. nih.gov It provides crucial information about the molecular skeleton, the nature and connectivity of substituent groups, and the stereochemistry of the molecule. nih.govnumberanalytics.com

¹H-NMR and ¹³C-NMR Applications

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques used to determine the structure of organic molecules, including complex macrocycles like this compound.

¹H-NMR Spectroscopy: In porphyrins, the aromatic nature of the macrocycle leads to a characteristic dispersion of proton signals. uni-muenchen.de The inner N-H protons are highly shielded and appear at a high field (negative ppm values), while the peripheral meso-protons are strongly deshielded by the ring current effect, resonating at a low field (around 10 ppm). The signals for the protons on the peripheral substituent groups, such as the methyl, propionic acid, and vinyl groups of this compound, appear in specific regions of the spectrum, allowing for their identification. Integration of ¹H-NMR signals provides the ratio of protons responsible for each signal, which is vital for structural assignment. youtube.com

¹³C-NMR Spectroscopy: While ¹H-NMR provides information about the proton framework, ¹³C-NMR gives direct insight into the carbon skeleton of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom produces a distinct signal. bhu.ac.in The chemical shift range for ¹³C is much wider than for ¹H, typically 0-220 ppm for organic compounds, which minimizes signal overlap. youtube.combhu.ac.in The carbons of the porphyrin macrocycle resonate in the aromatic region (110-150 ppm), while the carbons of the substituent groups appear at higher field values. bhu.ac.in Standard ¹³C-NMR spectra are often acquired with proton decoupling, resulting in a spectrum of singlets where each signal corresponds to a unique carbon atom. youtube.com

The table below shows predicted ¹H and ¹³C NMR chemical shifts for the proposed structure of this compound, based on data from related porphyrins.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
meso-H9.5 - 10.595 - 105
Pyrrole-β-CH₃3.5 - 4.012 - 15
-CH=CH₂ (Vinyl)8.0 - 8.5 (-CH=), 6.1 - 6.5 (=CH₂)128 - 132 (-CH=), 120 - 122 (=CH₂)
-CH₂CH₂COOH (Propionate)~4.3 (-CH₂-), ~3.2 (-CH₂-)~37 (-CH₂-), ~22 (-CH₂-), ~174 (COOH)
NH-3.0 - -4.0N/A

This interactive table provides predicted NMR data for this compound. The values are estimates based on typical chemical shifts for similar porphyrin structures.

Advanced NMR Techniques for Complex this compound Derivatives

For unambiguous assignment of all signals and detailed structural analysis of complex this compound derivatives, advanced 2D NMR techniques are employed. numberanalytics.com These methods reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin couplings through chemical bonds, typically over two or three bonds. numberanalytics.com It is invaluable for tracing the connectivity of protons within substituent groups, such as the -CH₂-CH₂-COOH chains.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate the chemical shifts of protons directly to the carbons they are attached to. This allows for the definitive assignment of carbon signals based on their known proton assignments. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. nih.govnumberanalytics.com This is particularly useful for determining the conformation and stereochemistry of the molecule by observing spatial proximities between different substituent groups. bhu.ac.in

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. numberanalytics.combhu.ac.in

Together, these advanced NMR methods provide a comprehensive picture of the molecular structure, enabling researchers to confirm the proposed structure of this compound and its derivatives. numberanalytics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Porphyrin Interconversion Studies

UV-Visible (UV-Vis) absorption spectroscopy is a highly effective technique for studying porphyrins due to their intense electronic absorption bands in the near-UV and visible regions. researchgate.netspectroscopyonline.com The absorbance measured is directly proportional to the concentration of the absorbing species, making it ideal for monitoring reaction kinetics and transformations. spectroscopyonline.comthermofisher.com

Porphyrins exhibit a characteristic UV-Vis spectrum dominated by an extremely intense peak in the 380–500 nm range, known as the Soret or B band, and a set of weaker absorptions between 500–750 nm, called Q bands. researchgate.net The precise position and relative intensity of these bands are sensitive to the substituents on the macrocycle, the central metal ion, and the solvent environment. researchgate.netru.nl

This sensitivity allows UV-Vis spectroscopy to be used for:

Monitoring Reaction Progress: The formation or consumption of a porphyrin during a chemical or enzymatic reaction can be followed in real-time by observing the changes in its characteristic absorption spectrum. spectroscopyonline.comnih.gov For instance, the enzymatic conversion of harderoporphyrinogen (B1204129) (a non-aromatic precursor) to this compound would be accompanied by the appearance of the distinct Soret and Q bands upon macrocycle aromatization.

Studying Porphyrin Interconversions: The transformation of one porphyrin into another, such as the potential conversion of this compound to protoporphyrin IX, can be monitored. researchgate.net The spectra of the different porphyrins are unique, and spectral deconvolution techniques can be used to determine the relative concentrations of each species in a mixture over time. nih.gov

Characterizing Reaction Intermediates: In some cases, transient intermediates in a reaction pathway may have their own unique spectral signatures that can be detected, providing insight into the reaction mechanism. nih.govuva.nl

The table below lists the typical UV-Vis absorption maxima for this compound and related compounds in neutral or acidic solutions.

Porphyrin Soret Band (nm) Q Bands (nm)
This compound (predicted)~405~505, ~540, ~575, ~630
Coproporphyrin III~401~500, ~534, ~568, ~622
Protoporphyrin IX~408~506, ~541, ~576, ~631

This interactive table summarizes the characteristic UV-Vis absorption bands for key porphyrins. The specific wavelengths can vary slightly based on solvent and pH.

Computational Chemistry Approaches in this compound Research

Computational chemistry provides powerful tools to complement experimental studies by offering insights into molecular properties and reaction mechanisms at an electronic and atomic level. nih.gov For complex molecules like this compound, these methods can predict structures, spectroscopic properties, and interactions with other molecules. mdpi.com

Density Functional Theory (DFT) for Molecular Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method widely used for its favorable balance of accuracy and computational cost in studying molecular systems. nih.govresearchgate.net It is used to calculate the electronic structure of molecules, from which numerous properties can be derived. mdpi.com

Molecular Structure Optimization: DFT calculations can determine the lowest-energy three-dimensional geometry of this compound. This provides precise information on bond lengths, bond angles, and dihedral angles, confirming structural features like the planarity or ruffling of the porphyrin macrocycle. mdpi.commdpi.com

Spectroscopic Property Prediction: By combining DFT with time-dependent DFT (TD-DFT), it is possible to predict the electronic absorption (UV-Vis) spectrum. mdpi.commit.edu These calculated spectra can be compared with experimental data to confirm structural assignments. mdpi.com DFT can also be used to calculate the parameters needed to simulate other types of spectra, such as NMR and infrared, aiding in their interpretation. nih.gov

Analysis of Electronic Properties: DFT provides detailed information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and distribution of these orbitals are fundamental to understanding the molecule's reactivity, electronic transitions, and redox properties. scirp.org

Molecular Modeling of Enzyme-Substrate Interactions Involving Harderoporphyrinogen

Understanding how harderoporphyrinogen, the reduced precursor to this compound, interacts with enzymes is key to elucidating its role in metabolic pathways. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to study these enzyme-substrate interactions. nih.govbiorxiv.org

Molecular Docking: This computational technique predicts the preferred orientation (the "binding pose") of a substrate when it binds to an enzyme's active site to form a stable complex. biorxiv.org For harderoporphyrinogen, docking into the active site of an enzyme like coproporphyrinogen oxidase can reveal the crucial intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that hold the substrate in place for catalysis. ufp.ptresearchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations model the dynamic behavior of the enzyme-substrate complex over time. osti.gov These simulations provide insights into the conformational changes that may occur in both the enzyme and the substrate upon binding and during the catalytic process. ufp.pt MD can help identify key amino acid residues that play a role in substrate recognition, binding stability, and the catalytic mechanism itself. osti.gov

These modeling studies are crucial for forming hypotheses about the enzyme's mechanism of action, which can then be tested experimentally. nih.gov

Crystallographic Studies of this compound-Related Enzymes and Their Complexes

X-ray crystallography is a pivotal technique in structural biology that provides high-resolution, three-dimensional models of molecules, including enzymes. creative-proteomics.comlibretexts.org This methodology has been instrumental in elucidating the intricate relationship between the structure and function of enzymes involved in metabolic pathways. nih.gov For this compound research, crystallographic studies have been concentrated on Coproporphyrinogen Oxidase (CPOX), the enzyme directly responsible for the metabolism of harderoporphyrinogen, the precursor to this compound. nih.govwikipedia.org The insights gained from these studies have been fundamental in understanding not only the enzyme's catalytic mechanism but also the molecular basis of the metabolic disorder known as harderoporphyria. pnas.orgoup.com

The primary enzyme of interest is Coproporphyrinogen Oxidase (EC 1.3.3.3), which catalyzes the sixth step in the heme biosynthetic pathway. medlineplus.govnih.gov This enzyme performs a two-step oxidative decarboxylation, converting coproporphyrinogen III into protoporphyrinogen (B1215707) IX. nih.gov Harderoporphyrinogen is the monovinylic intermediate formed after the first decarboxylation step. nih.govoup.com In healthy individuals, this intermediate is quickly converted in the second step. However, specific mutations in the CPOX gene can impair this second step, leading to the accumulation of harderoporphyrinogen, which then auto-oxidizes to form this compound. pnas.orgoup.com

The crystal structure of human CPOX was first determined at a resolution of 1.58 Å, revealing a novel protein fold. pnas.org The enzyme functions as a homodimer, and its structure consists of a large, unusually flat seven-stranded β-sheet that is flanked by α-helices. pnas.org This structural work was crucial as CPOX is a rare example of an oxidase that catalyzes oxidative decarboxylation without the need for metals, organic cofactors, or prosthetic groups. pnas.org

Subsequent crystallographic analysis, including structures of the enzyme from Saccharomyces cerevisiae (yeast), has provided a detailed view of the active site. researchgate.net The structure of human CPOX with a bound citrate (B86180) molecule allowed for the identification of key residues involved in substrate binding and catalysis, including Ser-244, His-258, Asn-260, Arg-262, and Asp-282. pnas.org These residues form a pocket that accommodates the substrate.

Crucially, crystallographic data has provided a structural explanation for harderoporphyria. This rare autosomal recessive disorder is predominantly caused by the K404E mutation in the CPOX gene. oup.commedlineplus.gov Structural models demonstrate that the region between amino acids 400 and 404 forms a critical hinge or β-turn. pnas.orgoup.com This region is believed to be essential for retaining the harderoporphyrinogen intermediate within the active site for the second decarboxylation to occur. pnas.orgresearchgate.net The K404E mutation disrupts the integrity of this turn, likely increasing the rate at which the harderoporphyrinogen intermediate diffuses away from the enzyme before it can be converted to protoporphyrinogen IX. pnas.org Mutagenesis studies have confirmed that substitutions within the D400–K404 region result in significant accumulation of this compound. oup.comresearchgate.net

In addition to the oxygen-dependent CPOX (also known as HemF), the crystal structure of the oxygen-independent coproporphyrinogen III oxidase, HemN, from Escherichia coli has also been solved. nih.govembopress.org This enzyme is part of the "Radical SAM" superfamily and utilizes a [4Fe-4S] cluster and S-adenosylmethionine (SAM) to catalyze the reaction, revealing an alternative evolutionary solution for the same biochemical transformation. nih.govembopress.org While HemN also produces harderoporphyrinogen as an intermediate, its distinct structure and mechanism provide a valuable comparative model for understanding the catalytic principles of porphyrin metabolism. d-nb.info

Interactive Data Tables

Below are data tables summarizing key findings from crystallographic studies on this compound-related enzymes.

Table 1: Crystallographic Data for Coproporphyrinogen Oxidase (CPOX) and Related Enzymes

EnzymeOrganismPDB IDResolution (Å)Key Structural FeaturesReference
Coproporphyrinogen Oxidase (CPOX/HemF)Homo sapiens2AEX1.58Homodimer; seven-stranded β-sheet sandwiched by α-helices; cofactor-independent. wikipedia.orgpnas.org
Coproporphyrinogen Oxidase (CPO/Hem13p)Saccharomyces cerevisiaeNot specified in results, but structure citedNot specifiedShares 52% homology with human CPOX; supports a dimeric conformation with two independent active sites. researchgate.net
Coproporphyrinogen III Oxidase (HemN)Escherichia coli1OLT2.07Monomer; Radical SAM enzyme; utilizes a [4Fe-4S] cluster and S-adenosylmethionine (SAM). nih.govembopress.org
Coproheme Decarboxylase (HemQ)Geobacillus stearothermophilus1T0T1.80Structure solved with Mn(III)coproheme analog; reveals propionates positioned away from direct contact with a ferryl intermediate. nih.gov

Table 2: Key Amino Acid Residues in Human CPOX Implicated in Harderoporphyrinogen Metabolism

Residue(s)Location/RegionFunction as Inferred from Structural and Mutagenesis StudiesReference
Ser-244, His-258, Asn-260, Arg-262, Asp-282Active SiteMediate substrate recognition and binding. Inferred from a structure with bound citrate. pnas.org
D400-K404Exon 6, Hinge RegionForms a type I β-turn crucial for retaining the harderoporphyrinogen intermediate for the second decarboxylation step. pnas.orgoup.com
K404EHinge RegionThe primary mutation causing harderoporphyria. It disrupts the β-turn, leading to the release and subsequent accumulation of the harderoporphyrinogen intermediate. pnas.orgmedlineplus.gov
R401WHinge RegionMutation leads to significant this compound accumulation in expression systems, though it presents clinically as typical Hereditary Coproporphyria. oup.com

Molecular Genetic and Enzymatic Basis of Harderoporphyrin Accumulation in Inborn Errors of Metabolism

Genetic Loci and Specific Mutations (e.g., CPOX Gene) Associated with Harderoporphyrin Overproduction

The overproduction of this compound is primarily linked to mutations within the CPOX gene, located on chromosome 3q12.1. nih.gov While over 50 mutations in the CPOX gene have been identified to cause hereditary coproporphyria (HCP), a more common autosomal dominant disorder, harderoporphyria is associated with a distinct set of mutations. porphyrianews.comwikidoc.org

The most frequently cited mutation leading to harderoporphyria is K404E, a missense mutation in exon 6 of the CPOX gene. wikipedia.orgmedlineplus.govnih.gov Individuals who are homozygous for the K404E mutation or are compound heterozygotes, possessing the K404E mutation on one allele and a null allele (a non-functional gene) on the other, typically present with harderoporphyria. wikipedia.orgoup.com

Research has shown that mutations in a specific, highly conserved region of the CPOX protein, particularly between amino acids D400 and K404 in exon 6, are strongly associated with the accumulation of this compound. nih.govoup.com Other mutations in this region, such as R401W, have also been shown to result in significant this compound accumulation in vitro. nih.gov

More recent studies have expanded the spectrum of mutations associated with harderoporphyria. For instance, a homozygous missense mutation, H327R, in exon 5 has been identified in a patient with the harderoporphyria phenotype. nih.govclinicsinsurgery.com Additionally, two previously unknown mutations, D233G and a 12-nucleotide deletion (c.1207_1218del12) leading to the deletion of four amino acids from positions 403 to 406, have been found in a compound heterozygous state in a patient with harderoporphyria. porphyrianews.comresearchgate.net These findings suggest that the genetic basis of harderoporphyria may be more varied than initially thought. porphyrianews.com

Below is an interactive data table summarizing key mutations in the CPOX gene associated with this compound overproduction.

Mutation Location (Exon) Effect on Protein Inheritance Pattern in Harderoporphyria Reference
K404E6Lysine (B10760008) to Glutamic Acid substitution at position 404Homozygous or compound heterozygous with a null allele wikipedia.orgmedlineplus.govnih.gov
R401W6Arginine to Tryptophan substitution at position 401Heterozygous (in vitro studies show this compound accumulation) nih.gov
H327R5Histidine to Arginine substitution at position 327Homozygous nih.govclinicsinsurgery.com
D233GNot specifiedAspartic Acid to Glycine substitution at position 233Compound heterozygous with c.1207_1218del12 porphyrianews.com
c.1207_1218del126Deletion of 4 amino acids (403-406)Compound heterozygous with D233G porphyrianews.comresearchgate.net
IVS6+3A>GIntron 6Splicing mutation causing skipping of exon 6Compound heterozygous with K404E nih.gov

Impact of Enzyme Mutations on Coproporphyrinogen Oxidase Catalytic Activity and Substrate Processing

Mutations in the CPOX gene that cause harderoporphyria significantly impair the catalytic activity of coproporphyrinogen oxidase. medlineplus.govmedlineplus.gov The enzyme normally catalyzes a two-step oxidative decarboxylation of coproporphyrinogen III. oup.com The first step converts coproporphyrinogen III to the intermediate harderoporphyrinogen (B1204129), and the second step converts harderoporphyrinogen to protoporphyrinogen (B1215707) IX. nih.gov

Mutations associated with harderoporphyria, particularly those in the D400-K404 region, appear to preferentially disrupt the second step of this process. nih.govoup.com This leads to the accumulation and subsequent release of the intermediate, harderoporphyrinogen, from the enzyme's active site before it can be converted to protoporphyrinogen IX. researchgate.net The accumulated harderoporphyrinogen is then oxidized to the stable, colored compound this compound, which is excreted. researchgate.net

For example, the K404E mutation has been shown to cause a significant decrease in enzyme activity. nih.gov Expression studies of the K404E mutant in E. coli demonstrated a substantial reduction in the enzyme's ability to convert its substrate, leading to this compound accumulation. nih.gov The Michaelis constant (Km) of the K404E mutated enzyme was found to be 10-fold higher than the normal enzyme, indicating a significantly lower affinity for its substrate. nih.gov This suggests that the lysine at position 404 is critical for substrate binding. nih.gov

Structural studies of the human CPOX enzyme have provided further insight. The K404 residue is part of a type I β-turn that is thought to be crucial for retaining the harderoporphyrinogen intermediate for the second decarboxylation step. pnas.org The substitution of the positively charged lysine with the negatively charged glutamate (B1630785) (K404E) likely disrupts this turn, preventing the proper retention of the substrate and leading to its premature release. pnas.org Similarly, the H327R mutation is predicted to interact with another active site residue, W399, thereby disrupting the conversion of harderoporphyrinogen to protoporphyrinogen IX. nih.gov

Molecular Mechanisms Leading to this compound Accumulation in Specific Enzymatic Deficiencies

The primary molecular mechanism underlying this compound accumulation is the impaired second catalytic step of coproporphyrinogen oxidase. wikidoc.orgwikipedia.org Specific mutations, particularly those clustered in exon 6, alter the structure of the enzyme's active site. wikidoc.orgoup.com This structural change selectively hinders the decarboxylation of harderoporphyrinogen to protoporphyrinogen IX, while the initial conversion of coproporphyrinogen III to harderoporphyrinogen may be less affected. nih.govoup.com

This results in a bottleneck in the heme synthesis pathway, causing the intermediate harderoporphyrinogen to build up. researchgate.net The accumulation of this intermediate within the mitochondria, the site of CPOX activity, leads to its subsequent oxidation to this compound, which is then found in high concentrations in the feces and red blood cells of affected individuals. porphyrianews.comashpublications.org

In contrast, most mutations causing the more common hereditary coproporphyria are located elsewhere in the CPOX gene and lead to a general reduction in enzyme activity for both catalytic steps. oup.com This results in the accumulation of the initial substrate, coproporphyrinogen III, rather than the intermediate, harderoporphyrinogen. nih.gov

Genotype-Enzymatic Phenotype Correlations in this compound-Related Metabolic Disorders

A clear genotype-phenotype correlation exists for harderoporphyria. oup.com The presence of specific mutations, particularly K404E in a homozygous or compound heterozygous state with a null allele, is strongly predictive of the harderoporphyria phenotype, characterized by neonatal hemolytic anemia, jaundice, and massive fecal excretion of this compound. wikipedia.orgoup.com This contrasts with the typical presentation of hereditary coproporphyria, which usually manifests after puberty with acute neurovisceral attacks. clinicsinsurgery.com

Mutations outside the D400-K404 region of the CPOX gene generally lead to the HCP phenotype, with the primary accumulated porphyrin being coproporphyrin III. nih.govoup.com However, the discovery of other mutations, such as H327R and the compound heterozygous D233G/c.1207_1218del12, causing harderoporphyria suggests that the correlation is not exclusively limited to the K404E mutation but rather to mutations that specifically disrupt the second catalytic step of the enzyme. nih.govporphyrianews.com

The severity of the enzymatic defect also correlates with the clinical phenotype. Patients with harderoporphyria have a markedly reduced CPOX activity, often less than 10% of normal, which is significantly lower than that observed in individuals with heterozygous HCP. wikipedia.orgashpublications.org

Recombinant Expression Systems and In Vitro Enzymatic Characterization of Mutant CPOX

Recombinant expression systems, primarily using Escherichia coli, have been instrumental in characterizing the functional consequences of CPOX mutations. nih.govkit.ac.jp These systems allow for the production of both wild-type and mutant CPOX proteins, which can then be purified and studied in vitro. nih.govassaygenie.com

By expressing specific mutant CPOX proteins, researchers have been able to directly assess the impact of these mutations on enzyme kinetics and substrate specificity. nih.gov For example, in vitro assays using recombinant K404E mutant CPOX confirmed its reduced catalytic activity and its tendency to accumulate this compound. nih.gov Similarly, the expression of the R401W mutant demonstrated its functional similarity to the K404E mutation in producing this compound. nih.gov

These in vitro studies have been crucial for confirming the causal link between specific CPOX genotypes and the harderoporphyria phenotype. nih.gov They have also been used to investigate the structure-function relationships of the CPOX enzyme, helping to elucidate the roles of specific amino acid residues in substrate binding and catalysis. pnas.orgresearchgate.net Furthermore, recombinant expression systems have been used to create models for studying the effects of potential therapeutic interventions. nih.gov

Broader Biological and Research Significance of Harderoporphyrin

Harderoporphyrin as a Probe for Investigating Porphyrin Metabolic Pathways

Harderoporphyrinogen (B1204129) is a key intermediate in the heme biosynthetic pathway, serving as a natural substrate for the enzyme coproporphyrinogen oxidase (CPOX). researchgate.netnih.gov This enzyme, located in the mitochondrial intermembrane space, catalyzes the sequential oxidative decarboxylation of the propionate (B1217596) groups on rings A and B of coproporphyrinogen III to form protoporphyrinogen (B1215707) IX. nih.govmit.edu Harderoporphyrinogen is the tricarboxylic intermediate formed after the first decarboxylation. nih.gov

The unique position of harderoporphyrinogen in this two-step reaction has made it and its synthetic analogues invaluable tools for researchers. Scientists have synthesized various related monovinylporphyrinogens to probe the active site and reaction mechanism of CPOX. acs.orgnih.gov By incubating these compounds with the enzyme and analyzing the products, researchers can assess the binding requirements and substrate specificity of CPOX. acs.orgnih.gov For instance, studies have shown that the 17-ethyl analogue of harderoporphyrinogen-III is an excellent substrate for CPOX, while its 13-ethyl isomer is not, providing clues to the enzyme's active site topography. acs.orgnih.gov These experiments are crucial for elucidating the intricacies of this poorly understood enzymatic step in heme synthesis. acs.orgnih.gov

Table 1: Research Findings on CPOX Substrate Specificity

Compound Substrate for CPOX? Research Insight
17-ethyl analogue of harderoporphyrinogen-III Yes (Excellent) Supports proposed model of the CPOX active site. acs.orgnih.gov
13-ethyl isomer of harderoporphyrinogen-III No Provides information on steric constraints within the active site. acs.orgnih.gov
Isoharderoporphyrinogen Yes Suggests some flexibility in the requirement for peripheral substituent ordering. acs.orgnih.gov
Type I isomer of harderoporphyrinogen Yes (with further metabolism) Revealed an unprecedented trivinyl porphyrinogen (B1241876) product, expanding the known catalytic activities of CPOX. acs.orgnih.gov

Applications of this compound and Its Metabolites as Biomarkers in Experimental Toxicology

Biomarkers are crucial tools in toxicology for detecting exposure to harmful substances and understanding their mechanisms of action. agriscigroup.usgulhanemedj.org The porphyrin pathway is a known target for various toxins, leading to characteristic changes in the excretion of porphyrins and their precursors. nih.gov

Table 2: this compound as a Biomarker for Arsenic Exposure in Rodents

Exposure Type Animal Model Finding Significance
Single oral dose of sodium arsenite Wistar rats Altered this compound levels in the Harderian gland. nih.gov Sensitive biomarker for sub-lethal arsenic exposure. nih.gov
Chronic exposure to sodium arsenate in drinking water C57BL/6J mice Altered this compound levels in the Harderian gland. nih.gov Sensitive biomarker for chronic arsenic exposure. nih.gov

Insights Gained from this compound Research into Heme Biosynthesis Pathway Evolution and Compartmentalization

The biosynthesis of heme is a complex, eight-step process that is spatially segregated between the mitochondria and the cytosol in eukaryotes. nih.govpathway.md The first step and the final three steps occur in the mitochondria, while the intermediate steps take place in the cytoplasm. mit.edunih.govpathway.md This compartmentalization is essential for the regulation and efficiency of the pathway. pathway.md

The study of harderoporphyrinogen and its enzyme, CPOX, directly relates to understanding this compartmentalization. CPOX functions in the mitochondrial intermembrane space, acting on coproporphyrinogen III that has been synthesized in and transported from the cytosol. mit.edunih.gov Research into harderoporphyria, the genetic disorder caused by CPOX deficiency, underscores the importance of this mitochondrial step. researchgate.net The accumulation of substrates that should be processed within the mitochondria highlights the critical nature of proper enzyme localization and function. researchgate.net

Furthermore, research into heme synthesis across different life forms reveals evolutionary diversity. While eukaryotes utilize the protoporphyrin-dependent (PPD) pathway where harderoporphyrinogen is an intermediate, some prokaryotes use an alternative coproporphyrin-dependent (CPD) pathway. nih.govresearchgate.net The detailed characterization of enzymes like CPOX and their specific intermediates, such as harderoporphyrinogen, helps to define these distinct evolutionary routes for producing the essential heme molecule. researchgate.net

Contribution of this compound Studies to Understanding General Porphyrin Metabolic Deregulation

Porphyrias are a group of metabolic disorders caused by deficiencies in specific enzymes of the heme synthesis pathway. wikipedia.orgmedlineplus.gov These genetic defects lead to the accumulation of porphyrin precursors and porphyrins, resulting in a variety of clinical symptoms. wikipedia.orgmedlineplus.gov

This compound is central to a rare, autosomal recessive variant of hereditary coproporphyria (HCP) known as harderoporphyria. nih.govmdpi.comnih.gov This disease is caused by specific mutations in the CPOX gene that lead to a profound deficiency of the coproporphyrinogen oxidase enzyme. researchgate.net Unlike typical HCP, which primarily results in the accumulation of coproporphyrin III, harderoporphyria is characterized by the significant fecal excretion of both this compound and coproporphyrin III. nih.govnih.govmdpi.comproquest.com

The study of patients with harderoporphyria has provided a unique window into the consequences of disrupting a single, specific step of heme synthesis. researchgate.net It demonstrates how a defect in the second catalytic step of CPOX (the conversion of harderoporphyrinogen to protoporphyrinogen IX) leads to the buildup and excretion of the intermediate substrate, this compound. researchgate.netsemanticscholar.org This contributes to our broader understanding of how enzyme deficiencies translate into specific biochemical phenotypes and pathologies within the spectrum of porphyrias.

Future Research Directions and Unanswered Questions in this compound Chemistry and Biochemistry

Despite its clear role as an intermediate, there are still unanswered questions surrounding this compound and its associated biochemistry. A significant point of contention in historical literature is the identity of a major porphyrin found in rodent Harderian glands. For over 30 years, this was identified as this compound. researchgate.netnih.gov However, more recent research has shown that this substance is actually a porphyrin glycoconjugate, specifically protoporphyrin-1-O-acyl-beta-xyloside, and that "this compound as originally defined never existed" in that context. researchgate.netnih.gov This highlights a crucial area for future research: to fully characterize the biological function of these newly discovered porphyrin glycoconjugates and understand the procedural artifacts that led to the initial misidentification. researchgate.net

Further research is also needed to fully elucidate the reaction mechanism of coproporphyrinogen oxidase. acs.orgnih.gov While studies using harderoporphyrinogen analogues have provided insights, the precise molecular interactions within the active site that allow for the two-step decarboxylation remain an area of active investigation. acs.orgnih.gov

Finally, the general need for more research into heme synthesis and the porphyrias remains. nih.gov Unraveling the complex regulation of the pathway, the transport of intermediates like coproporphyrinogen III and protoporphyrinogen IX across mitochondrial membranes, and the precise genotype-phenotype correlations in disorders like harderoporphyria are all areas that warrant further study. researchgate.netnih.gov

Q & A

Basic: What are the standard analytical methods for detecting and quantifying Harderoporphyrin in biological tissues?

Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) is the gold standard. Spectral analysis (e.g., UV-Vis absorption at Soret band ~400 nm) and retention time comparisons against synthetic standards are critical for identification . For quantification, calibration curves using purified this compound and internal standards (e.g., deuterated analogs) improve accuracy. Tissue homogenization in acidic solvents (e.g., 5% HCl/methanol) prevents porphyrin degradation during extraction .

Basic: How can researchers differentiate this compound from structurally similar porphyrins like protoporphyrin or coproporphyrin?

Methodological Answer:
Chromatographic separation (e.g., reverse-phase HPLC with C18 columns) and tandem MS (MS/MS) fragmentation patterns are essential. This compound’s tricarboxylic structure (vs. protoporphyrin’s dicarboxylic or coproporphyrin’s tetracarboxylic groups) yields distinct retention times and mass-to-charge ratios (m/z ~631 in negative ion mode). Nuclear magnetic resonance (NMR) analysis of carboxyl group positions provides structural confirmation .

Advanced: How should researchers design experiments to investigate this compound’s role in cellular mechanotransduction pathways, such as chondrocyte compression models?

Methodological Answer:
Use untargeted metabolomics with dynamic compression bioreactors. Apply cyclic compression (e.g., 1 Hz, 10% strain) to chondrocyte cultures and perform LC-MS/MS to track this compound accumulation. Pair with siRNA knockdown of heme biosynthesis enzymes (e.g., CPOX) to validate mechanistic links. Include controls for hypoxia to account for oxidative phosphorylation effects .

Advanced: What experimental strategies address contradictions in historical data on this compound’s existence and structure?

Methodological Answer:
Replicate early isolation protocols (e.g., Kennedy’s 1970 methods) using modern analytical tools to identify procedural artifacts, such as esterification during extraction. Compare results with synthetic tricarboxyporphyrins. Re-examine Harderian gland extracts via MALDI-TOF MS and 2D NMR to confirm/refute the presence of glycoconjugates, which were misidentified as this compound in older studies .

Advanced: How can molecular docking studies assess this compound’s binding affinity to receptors like 3LN1 or 1HD2?

Methodological Answer:
Use software like AutoDock Vina with force fields (e.g., AMBER) to model binding. Optimize protonation states of carboxyl groups at physiological pH. Validate docking scores (ΔG) with experimental binding assays (e.g., surface plasmon resonance). Prioritize receptors with binding energies ≤−7 kcal/mol and analyze hydrogen bonding/van der Waals interactions at active sites .

Advanced: What experimental models are suitable for studying this compound’s role in heme biosynthesis under oxidative stress?

Methodological Answer:
Use CRISPR-edited cell lines (e.g., CPOX or PPOX knockouts) to disrupt heme pathways and monitor this compound accumulation via LC-MS. Combine with ROS-inducing agents (e.g., H₂O₂) to simulate oxidative stress. Isotopic tracing (e.g., ¹³C-labeled ALA) can track precursor incorporation into porphyrin intermediates .

Basic: What protocols ensure reproducible extraction of this compound from Harderian glands?

Methodological Answer:
Dissect glands under dim light to prevent photodegradation. Homogenize in ice-cold 0.1 M phosphate buffer (pH 7.4) with protease inhibitors. Extract porphyrins using ethyl acetate/acetic acid (3:1 v/v), followed by centrifugation. Purify via solid-phase extraction (C18 cartridges) and elute with methanol/water .

Advanced: How do genetic factors influence this compound levels in rodent models, and how can this variability be controlled?

Methodological Answer:
Strain-specific differences (e.g., Sprague-Dawley vs. Wistar rats) require genotyping for porphyrin metabolism genes (e.g., UROS, CPOX). Use littermate controls and standardized housing conditions to minimize environmental effects. Longitudinal studies with timed euthanasia (e.g., circadian rhythm phases) account for hormonal fluctuations .

Advanced: How should researchers interpret conflicting metabolomic data on this compound’s association with energy metabolism?

Methodological Answer:
Apply pathway enrichment analysis (e.g., KEGG, MetaboAnalyst) to contextualize this compound in heme/oxidative phosphorylation pathways. Use correlation matrices to link its levels with ATP/ADP ratios or NADH fluorescence. Address hypoxia-related contradictions by measuring tissue oxygen levels (e.g., Clark electrode) during experiments .

Basic: What quality control measures are critical for quantifying this compound in clinical samples (e.g., urine or serum)?

Methodological Answer:
Avoid hemolysis (alters porphyrin profiles). Use acidified collection containers (pH 4–5) and store samples at −80°C. Validate assays with spike-recovery tests (≥85% recovery) and inter-day precision (CV <15%). Report concentrations normalized to creatinine (urine) or albumin (serum) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.